molecular formula C16H22N2O3S B4856404 2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID

2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID

Cat. No.: B4856404
M. Wt: 322.4 g/mol
InChI Key: RHHQWJBUZHZDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID is an organic compound that belongs to the class of N-acylpiperidines This compound is characterized by the presence of a piperazine ring substituted with a phenethyl group and an oxoethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID typically involves the reaction of 4-phenethylpiperazine with an appropriate oxoethylsulfanyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoethylsulfanyl moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-OXO-2-(1-PIPERIDINYL)ETHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-4(1H)-PYRIMIDINONE
  • 2-{[2-OXO-2-(3-TRIFLUOROMETHYL)ANILINO]ETHYL}SULFANYLACETIC ACID

Uniqueness

2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group and the piperazine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-15(12-22-13-16(20)21)18-10-8-17(9-11-18)7-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHQWJBUZHZDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID
Reactant of Route 6
2-{[2-OXO-2-(4-PHENETHYLPIPERAZINO)ETHYL]SULFANYL}ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.